1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone
Description
Evolution of Nitro-Substituted Benzimidazole Scaffolds in Drug Discovery
The strategic incorporation of nitro groups into benzimidazole systems dates to the 1970s with the development of antiparasitic agents like benznidazole (N-benzyl-2-nitro-1H-imidazole-1-acetamide). Early structure-activity relationship (SAR) studies revealed that nitro substitution at specific positions dramatically influences biological outcomes:
Table 1: Biological Impact of Nitro Group Positioning in Benzimidazoles
The 5-nitro configuration in the subject compound leverages three key biochemical mechanisms:
- Redox Activation : Nitroreductases in parasitic organisms reduce the -NO$$_2$$ group to toxic nitro radicals, inducing oxidative stress in target cells.
- Electron-Deficient Aromatic System : The nitro group withdraws electron density from the benzimidazole core, enhancing π-π stacking interactions with purine bases in DNA/RNA.
- Hydrogen Bond Acceptor Capacity : The nitro oxygen atoms participate in hydrogen bonding with enzymatic active sites, as demonstrated in crystallographic studies of Giardia intestinalis triosephosphate isomerase.
Recent advances in regioselective nitration techniques have enabled precise control over substitution patterns. Microwave-assisted synthesis using fuming nitric acid in acetic anhydride achieves >85% yields for 5-nitro derivatives while minimizing 6-nitro byproducts. Computational modeling (DFT calculations) further aids in predicting nitro group orientation effects on molecular polarity and binding affinity.
Rational Design Principles for Sulfanyl-Ethanone Functionalized Heterocycles
The sulfanyl-ethanone bridge in 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone represents a sophisticated approach to balancing electronic and steric properties. Key design considerations include:
Electronic Modulation
- Sulfanyl Linker (-S-) : Introduces polarizability and nucleophilic character while maintaining planarity for target engagement.
- Ethanone Spacer : The ketone group provides hydrogen bond acceptor capacity while the methylene bridge allows conformational flexibility.
Table 2: Impact of Bridge Components on Physicochemical Properties
| Component | logP Contribution | H-Bond Capacity | Conformational Freedom |
|---|---|---|---|
| Sulfanyl (-S-) | +0.3 | Acceptor (S) | Restricted (planar) |
| Ethanone (-CO-) | -0.7 | Acceptor (O) | Moderate (sp³ hybrid) |
| 4-Chlorophenyl | +1.2 | None | Fixed (aromatic) |
The 4-chlorophenyl terminus serves dual purposes:
- Lipophilicity Enhancement : Chlorine's +I effect increases membrane permeability (cLogP ≈ 2.8).
- Van der Waals Interactions : The planar aromatic system engages in T-shaped stacking with tyrosine/phenylalanine residues in target proteins.
Synthetic strategies for such hybrid systems typically employ:
- Stepwise Coupling :
- Green Chemistry Approaches :
X-ray crystallographic data reveals that the sulfanyl-ethanone bridge adopts a gauche conformation (dihedral angle ≈ 67°) when bound to T. vaginalis ferredoxin reductase, maximizing simultaneous interactions with both the nitrobenzimidazole and chlorophenyl pharmacophores.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYAJPWGQFDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is with a molecular weight of approximately 273.67 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 296 °C |
| Boiling Point | 502.1 °C (predicted) |
| Density | 1.485 g/cm³ (predicted) |
| Solubility | 83.33 mg/mL (DMSO) |
| pKa | 9.47 (predicted) |
Anticancer Properties
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer activity by targeting various cellular mechanisms. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylase (HDAC)
- Telomerase
These enzymes are crucial for DNA synthesis and cell cycle regulation, making them prime targets for cancer therapy .
Antimicrobial Activity
The compound has demonstrated varying degrees of antimicrobial efficacy against different bacterial strains. Notably, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other tested strains . This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
Inhibition studies have revealed that the compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding interactions with the enzyme's active site, leading to increased acetylcholine levels in the synaptic cleft .
Case Studies
- Antitumor Activity : A study applied molecular docking techniques to assess the binding affinity of the compound to various cancer-related targets. Results indicated a high binding affinity to HDAC and thymidylate synthase, supporting its role as a potential anticancer agent .
- Antimicrobial Efficacy : Another investigation involved testing the compound against multiple bacterial strains using standard disk diffusion methods. The results highlighted its effectiveness against gram-positive bacteria, with zone inhibition measurements confirming its antimicrobial potential .
The biological activity of 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone is attributed to:
- Interference with Enzyme Function : By inhibiting critical enzymes, the compound disrupts metabolic pathways essential for cell survival.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(5-nitro-1H-benzimidazol-2-ylthio)ethanone
- Structural Differences : The phenyl group has 3,4-dihydroxy substituents instead of 4-chloro.
- Biological Activity: Reported Ki = 55,000 nM for the glucagon receptor (GCGR), indicating weak binding .
2-{[5-Chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone (CAS 445039-07-6)
- Structural Differences :
- Phenyl group: 2,4-difluoro substituents.
- Benzimidazole: 5-chloro instead of 5-nitro.
- Additional 1-phenylethyl group on the benzimidazole nitrogen.
- Functional Impact: Molecular Weight: 442.909 (higher than the target compound due to fluorines and phenylethyl group). Fluorine atoms may enhance metabolic stability and bioavailability compared to chlorine .
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone
- Structural Differences: Heterocycle: 4,5-dihydroimidazole (non-aromatic) with a methylsulfanyl group. No nitro or benzimidazole moieties.
- Functional Impact :
Triazole-Based Analogs (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structural Differences :
- Heterocycle: 1,2,4-triazole instead of benzimidazole.
- Sulfonyl (-SO₂-) linkage to phenyl.
- Functional Impact :
Comparative Data Table
Research Implications
- Electronic Effects : Nitro and chloro groups enhance electrophilicity and lipophilicity, respectively, influencing target engagement and ADME properties.
- Heterocycle Impact : Benzimidazoles offer planar aromaticity for stacking interactions, while triazoles and dihydroimidazoles modify stability and steric profiles.
- Substituent Trends : Fluorine and hydroxyl groups optimize solubility and binding, but trade-offs exist between polarity and membrane permeability.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone?
The synthesis typically involves multi-step reactions, including:
- Alkylation of benzimidazole derivatives : Reacting 5-nitro-1H-benzimidazole-2-thiol with a halogenated intermediate like 2-bromo-1-(4-chlorophenyl)ethanone under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO).
- Optimization of reaction conditions : Temperature (70–90°C), stoichiometric ratios (1:1.2 molar ratio of thiol to alkylating agent), and base selection (e.g., K₂CO₃) are critical for achieving yields >85% .
- Purification : Recrystallization from methanol or ethanol is commonly used to obtain high-purity products.
Q. Which spectroscopic techniques are employed for structural characterization of this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.1 ppm for chlorophenyl and benzimidazole groups) and sulfanyl-linked CH₂ (δ ~4.7 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 395 [M+H]⁺) confirm molecular weight .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines or enzymatic systems to confirm IC₅₀ values.
- Batch purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Meta-analysis of structural analogs : Compare activity trends with derivatives (e.g., halogen substitution or nitro-group positioning) to identify critical pharmacophores .
Q. What crystallographic methods and software are used to determine its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K.
- SHELX suite : SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems via direct methods. Key metrics: R-factor < 0.05, wR₂ < 0.10 .
- Hydrogen bonding analysis : Identify interactions between nitro groups and adjacent molecules to explain packing stability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Modify the chlorophenyl group (e.g., replace Cl with F or Br) or benzimidazole nitro-group position to assess impact on bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerases or kinase enzymes .
- In vitro validation : Test derivatives against reference compounds (e.g., cisplatin for anticancer activity) to rank potency .
Q. What methodologies are recommended for analyzing thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitro-containing compounds) .
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess crystallinity .
- LC-MS for degradation products : Monitor nitro-group reduction or sulfanyl-linkage cleavage under stress conditions (e.g., UV light, acidic pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
